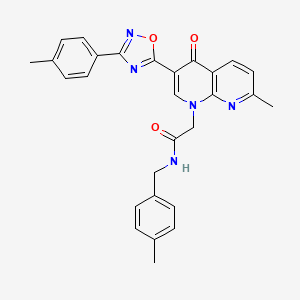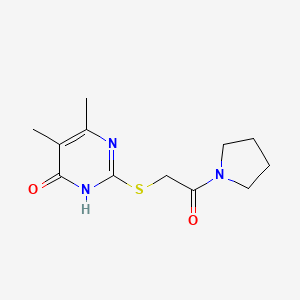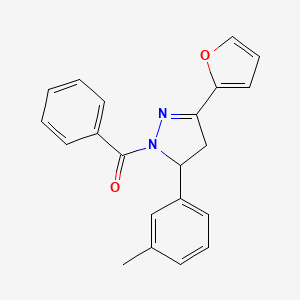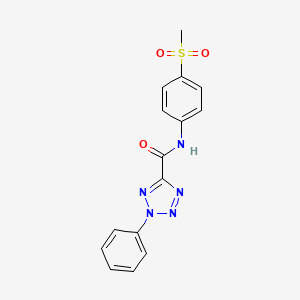
1-(3,4-Dimethylphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethylphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea, also known as DPU-4, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of urea derivatives and is known for its unique chemical structure and properties.
Applications De Recherche Scientifique
Urea Derivatives as Drug Leads and Research Tools
- Nonpeptide Agonists for Urotensin-II Receptor : A study identified 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride as a nonpeptidic agonist of the urotensin-II receptor, with potential as a pharmacological research tool and a drug lead (Croston et al., 2002).
Mechanistic Insights into Urea Reactions
- Hindered Ureas as Masked Isocyanates : Hindered trisubstituted ureas have been shown to undergo substitution reactions with various nucleophiles under neutral conditions, offering a new approach to synthetic chemistry and potentially the development of novel urea-based compounds (Hutchby et al., 2009).
Urea Derivatives in Material Science
- Corrosion Inhibition : 1,3,5-Triazinyl urea derivatives were evaluated as corrosion inhibitors for mild steel in acidic solutions, demonstrating the potential application of urea derivatives in protecting metals against corrosion (Mistry et al., 2011).
Urea Compounds in Synthetic Chemistry
- Directed Lithiation : Research on N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea showed potential methodologies for the synthesis of complex organic compounds, highlighting the versatility of urea derivatives in organic synthesis (Smith et al., 2013).
Pharmaceutical Applications
- Antiproliferative Activity : A series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were synthesized and showed in vitro antiproliferative activity against various human cancer cell lines, suggesting the potential for urea derivatives in cancer therapy (Al-Sanea et al., 2018).
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-12-3-4-14(11-13(12)2)18-16(21)17-7-10-19-8-5-15(20)6-9-19/h3-4,11,15,20H,5-10H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXFRIQAXWTUPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCN2CCC(CC2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]propanoic acid](/img/structure/B2602599.png)


![2-{(4-Chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2602604.png)

![[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetic acid](/img/structure/B2602607.png)
![(2Z)-N-acetyl-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2602608.png)




